CO Binding Kinetics in Hybrid Hemoglobin
In a direct head-to-head comparison within hybrid hemoglobins, the site containing deuteroheme displayed a carbon monoxide (CO) binding rate that was approximately 50% faster than the rate observed at a protoheme site within the same protein context. This quantifiable kinetic difference highlights the functional impact of the 2,4-hydrogen substitution on ligand association dynamics [1].
| Evidence Dimension | Carbon monoxide (CO) association rate constant |
|---|---|
| Target Compound Data | Rate constant at deuteroheme site is approximately 50% greater than at protoheme site |
| Comparator Or Baseline | Protoheme site within hybrid hemoglobin |
| Quantified Difference | ~1.5-fold increase (50% faster) |
| Conditions | Hybrid hemoglobin containing both deuteroheme and protoheme in separate chains, measured in vitro at ambient temperature |
Why This Matters
This data provides a quantitative metric for researchers engineering hemoproteins with tunable ligand-binding properties, where a 50% rate enhancement may be a critical design parameter.
- [1] Cassatt, J. C., & Marini, C. P. (1973). Kinetics of the reaction of hybrid-heme hemoglobins with carbon monoxide. Journal of Biological Chemistry, 248(17), 6123–6128. View Source
